molecular formula C6H14ClNO B3195586 3-Hydroxy-1-propenyl-trimethylammonium chloride CAS No. 91725-36-9

3-Hydroxy-1-propenyl-trimethylammonium chloride

Cat. No.: B3195586
CAS No.: 91725-36-9
M. Wt: 151.63 g/mol
InChI Key: YNOXNFMGWKAPBC-FXRZFVDSSA-M
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Description

3-Hydroxy-1-propenyl-trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H14ClNO. It is known for its utility in various research and industrial applications due to its unique chemical properties .

Scientific Research Applications

3-Hydroxy-1-propenyl-trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents

Safety and Hazards

The safety, risk, hazard, and MSDS of 3-Hydroxy-1-propenyl-trimethylammonium chloride may be needed , but specific details are not available in the web search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-propenyl-trimethylammonium chloride typically involves the reaction of trimethylamine with 3-chloro-1-propenol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-propenyl-trimethylammonium chloride involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This is primarily due to its amphiphilic structure, which allows it to integrate into lipid bilayers. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction .

Comparison with Similar Compounds

  • 3-Hydroxypropyl-trimethylammonium chloride
  • 3-Chloro-2-hydroxypropyl-trimethylammonium chloride
  • N,N,N-Trimethyl-3-hydroxypropylammonium chloride

Comparison: 3-Hydroxy-1-propenyl-trimethylammonium chloride is unique due to its propenyl group, which imparts distinct reactivity compared to similar compounds with propyl or hydroxypropyl groups. This difference in structure can influence its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

[(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXNFMGWKAPBC-FXRZFVDSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)/C=C/CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1-propenyl-trimethylammonium chloride
Reactant of Route 2
3-Hydroxy-1-propenyl-trimethylammonium chloride
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3-Hydroxy-1-propenyl-trimethylammonium chloride
Reactant of Route 4
3-Hydroxy-1-propenyl-trimethylammonium chloride
Reactant of Route 5
3-Hydroxy-1-propenyl-trimethylammonium chloride
Reactant of Route 6
3-Hydroxy-1-propenyl-trimethylammonium chloride

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